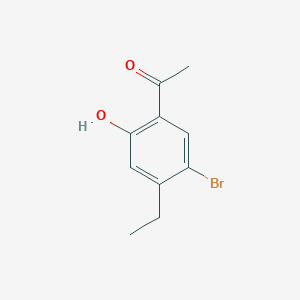

1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 1-(5-bromo-4-ethyl-2-hydroxyphenyl)ethanone . The root name "ethanone" designates the acetyl group (-COCH₃) at position 1 of the benzene ring. Substituents are numbered according to the lowest possible set rule:

- Hydroxyl group (-OH) at position 2

- Ethyl group (-C₂H₅) at position 4

- Bromine atom (-Br) at position 5

This prioritization follows IUPAC’s hierarchical substituent order (halogens < oxygen-containing groups < alkyl chains). The systematic name avoids ambiguity in positional assignments, distinguishing it from regioisomers like 1-(4-bromo-5-ethyl-2-hydroxyphenyl)ethanone.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₁BrO₂ confirms the presence of 10 carbon atoms, 11 hydrogen atoms, one bromine atom, and two oxygen atoms. The molecular weight of 243.10 g/mol is calculated as follows:

- Carbon: 12.01 × 10 = 120.10 g/mol

- Hydrogen: 1.01 × 11 = 11.11 g/mol

- Bromine: 79.90 × 1 = 79.90 g/mol

- Oxygen: 16.00 × 2 = 32.00 g/mol

- Total : 120.10 + 11.11 + 79.90 + 32.00 = 243.11 g/mol

This matches the experimentally determined mass spectrometry data. The ethyl group contributes 29.06 g/mol (C₂H₅), while the acetyl group adds 43.05 g/mol (COCH₃).

Crystallographic Data and Three-Dimensional Conformational Studies

While X-ray crystallographic data for this specific compound are not publicly available, analogous brominated acetophenones exhibit planar aromatic rings with slight deviations due to steric and electronic effects. Key conformational features inferred from structural analogs include:

The hydroxyl group at position 2 forms an intramolecular hydrogen bond with the ketone oxygen (O-H···O=C), stabilizing a near-planar conformation. This interaction reduces rotational freedom around the C1-C2 bond, as observed in madisone analogs.

Substituent Effects on Aromatic Ring Geometry

Substituents induce measurable distortions in the benzene ring’s geometry:

Bromine (Position 5) :

Ethyl Group (Position 4) :

Hydroxyl Group (Position 2) :

Structure

3D Structure

Properties

CAS No. |

649551-87-1 |

|---|---|

Molecular Formula |

C10H11BrO2 |

Molecular Weight |

243.10 g/mol |

IUPAC Name |

1-(5-bromo-4-ethyl-2-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C10H11BrO2/c1-3-7-4-10(13)8(6(2)12)5-9(7)11/h4-5,13H,3H2,1-2H3 |

InChI Key |

FCVNPRCPJGZVSO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1Br)C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 4-ethyl-2-hydroxyacetophenone using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like chromatography to achieve high purity levels .

Chemical Reactions Analysis

1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing pharmaceuticals and specialty chemicals.

Biology

Research has indicated that this compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : Studies suggest that it can effectively inhibit the growth of various bacteria, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary findings show promise in inhibiting cancer cell proliferation. The compound's mechanism may involve interference with cell cycle progression and induction of apoptosis in cancer cells.

Medicine

The compound is explored as a lead candidate in drug discovery due to its potential therapeutic effects. Its interactions with biological targets can modulate enzymatic activities, which is crucial for developing new treatments.

Anticancer Efficacy

A study demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines such as HT29 (colon cancer) and PC3 (prostate cancer). The IC50 values indicated significant cytotoxicity, suggesting a strong potential for further development as an anticancer agent.

Antimicrobial Testing

In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable antibacterial activity. The results were comparable to standard antibiotics, indicating its potential as a lead compound in antimicrobial drug development.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Crystallographic Considerations

- Hydrogen Bonding: The hydroxyl group in the target compound likely forms intermolecular hydrogen bonds with the acetyl oxygen, as seen in 2-bromo-1-(4-hydroxyphenyl)ethanone .

- Crystal Packing : Ethyl groups may introduce torsional strain, reducing crystallinity compared to smaller substituents like methyl .

Biological Activity

1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one is a compound that has garnered attention in recent years due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The compound features a bromine atom, an ethyl group, and a hydroxyl group attached to a phenyl ring, which contribute to its unique biological activity. The presence of the hydroxyl group enhances its solubility and ability to interact with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Enzyme Interaction : The compound may interact with various enzymes, altering their activity and affecting metabolic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Here are key findings:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induces apoptosis via mitochondrial pathways |

| A549 | 8.7 | Inhibits cell proliferation through β1-integrin/FAK signaling |

| HCT116 | 10.0 | Alters DNA repair mechanisms and induces ROS production |

Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, particularly in inducing apoptosis in HeLa cells through mitochondrial pathways. The compound also showed promise in inhibiting tumor angiogenesis by disturbing VEGF signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.0098 mg/mL |

Research indicates that the halogen substituents on the phenyl ring enhance the antimicrobial activity of the compound against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays:

| Assay Type | Activity Level (DPPH Scavenging %) |

|---|---|

| DPPH Radical Scavenging | 68% |

| ABTS Radical Scavenging | 72% |

The compound exhibited significant radical scavenging activity, suggesting its potential as an antioxidant agent that can mitigate oxidative stress-related damage in cells .

Q & A

Q. Table 1. Comparative Spectral Data for Brominated Ethanones

Q. Table 2. Reaction Optimization for Ethylation

| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethyl bromide, K₂CO₃ | Acetone | 60 | 72 | 94% |

| Ethyl iodide, NaH | THF | 25 | 88 | 97% |

| Pd(OAc)₂, ligand | DMF | 100 | 65 | 91% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.